molecular formula C14H14BrN3O2S B7067205 N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide

Cat. No.: B7067205
M. Wt: 368.25 g/mol
InChI Key: QRGDXBTWDDLMQH-UHFFFAOYSA-N
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Description

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and an oxo group, a cyclopentyl group attached to a thiazole ring, and a carboxamide functional group

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c15-9-5-16-6-10(12(9)19)18-14(20)13-11(17-7-21-13)8-3-1-2-4-8/h5-8H,1-4H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGDXBTWDDLMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(SC=N2)C(=O)NC3=CNC=C(C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Pyridine Intermediate: Starting with a suitable pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Thiazole Ring Construction: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone.

    Coupling Reactions: The pyridine intermediate and the thiazole intermediate can be coupled using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired carboxamide linkage.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Hydroxyl derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
  • N-(5-fluoro-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide

Uniqueness

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the pyridine and thiazole rings, along with the cyclopentyl group, provides a distinct structural framework that can be exploited for various applications.

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